PI3Kδ Affinity: 2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole vs. PI3Kα-Selective TAK-117
2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole exhibits nanomolar affinity for the PI3Kδ isoform, whereas the clinically investigated PI3Kα-selective inhibitor TAK-117 shows >100-fold lower potency against PI3Kδ [1][2]. This differential isoform preference is critical for studies targeting PI3Kδ-mediated signaling in B-cell malignancies or inflammatory disorders.
| Evidence Dimension | PI3Kδ inhibitory potency (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 7 nM (PI3Kδ) |
| Comparator Or Baseline | TAK-117 (Serabelisib): IC50 > 1 µM for non-α PI3K isoforms |
| Quantified Difference | >140-fold higher potency for target compound vs. TAK-117 against PI3Kδ |
| Conditions | Target: human N-terminal poly-His tagged-PI3Kδ expressed in Sf9 cells with p85α; AlphaScreen assay after 20 min incubation |
Why This Matters
This isoform selectivity determines the biological pathway engagement and off-target liability profile, making TAK-117 unsuitable as a substitute in PI3Kδ-focused research.
- [1] BindingDB. (n.d.). BDBM50394858 (CHEMBL2165032). Affinity Data: Ki = 7 nM for PI3Kδ. View Source
- [2] TargetMol. (n.d.). Serabelisib (INK1117). Product Information: IC50 = 15 nM for PI3Kα; >1 µM for other isoforms. View Source
